molecular formula C7H12N2O2 B14375116 Cyclopentanecarboxamide, N-(aminocarbonyl)- CAS No. 89852-04-0

Cyclopentanecarboxamide, N-(aminocarbonyl)-

Cat. No.: B14375116
CAS No.: 89852-04-0
M. Wt: 156.18 g/mol
InChI Key: XZACYNJELPIZKK-UHFFFAOYSA-N
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Description

Cyclopentanecarboxamide, N-(aminocarbonyl)- is a chemical compound with the molecular formula C7H12N2O2 It is known for its unique structure, which includes a cyclopentane ring attached to a carboxamide group and an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarboxamide, N-(aminocarbonyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarbonitrile with aqueous hydrogen peroxide and sodium hydroxide in the presence of tetrabutylammonium hydrogen sulfate as a catalyst . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of Cyclopentanecarboxamide, N-(aminocarbonyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Cyclopentanecarboxamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxamide, N-(aminocarbonyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxamide: A related compound with similar structural features but lacking the aminocarbonyl group.

    Cyclopentanecarbonitrile: Another related compound used as a precursor in the synthesis of Cyclopentanecarboxamide, N-(aminocarbonyl)-.

Uniqueness

Cyclopentanecarboxamide, N-(aminocarbonyl)- is unique due to its dual functional groups (carboxamide and aminocarbonyl), which confer distinct reactivity and potential applications. This makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

89852-04-0

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

N-carbamoylcyclopentanecarboxamide

InChI

InChI=1S/C7H12N2O2/c8-7(11)9-6(10)5-3-1-2-4-5/h5H,1-4H2,(H3,8,9,10,11)

InChI Key

XZACYNJELPIZKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC(=O)N

Origin of Product

United States

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